3-(Diphenylphosphino)benzoic acid
Overview
Description
3-(Diphenylphosphino)benzoic acid is a compound with the molecular formula C19H15O2P . It has a molecular weight of 306.3 and is typically found in a solid state . The IUPAC name for this compound is 3-(diphenylphosphanyl)benzoic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid group attached to a diphenylphosphino group . The exact structure can be found in chemical databases like ChemSpider .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 306.3 . More specific physical and chemical properties such as melting point, boiling point, and solubility can be found in specific databases or material safety data sheets .Scientific Research Applications
Mitsunobu Reaction : 4-(Diphenylphosphino)benzoic acid was effectively used in the Mitsunobu reaction, serving as both a reductant and a pronucleophile. This method resulted in the stereospecific inversion of a secondary alcohol to produce an ester with a phosphine oxide group, followed by direct hydrolysis to yield the inverted secondary alcohol in significant purity. This process eliminated the need for chromatography (Muramoto et al., 2013).
Catalysis in N-alkylation of Amines : Ruthenium(II) carbonyl complexes designed with phosphine-functionalized hydrazone/thiosemicarbazone ligands, including 2-(diphenylphosphino)benzoic acid, demonstrated high efficiency in catalyzing the synthesis of secondary amines/amides from primary amines/amides and alcohols. This process was carried out under moderate conditions and was highly effective, with the maximum yield reaching up to 98% (Ramachandran et al., 2015).
Photostimulated Synthesis : The photostimulated reaction of 2-chlorobenzoate ion with Ph2P – ions in liquid ammonia successfully yielded 2-(diphenylphosphino)benzoic acid. This reaction was consistent with the SRN1 mechanism and did not occur in the absence of light (Barolo et al., 2012).
Asymmetric Allylic Alkylations : In palladium-catalyzed asymmetric allylic alkylations, 2-(diphenylphosphino)benzoic acid-based ligands were employed, demonstrating that the absolute stereochemistry of the products correlated predictably with the chirality of the ligand (Trost et al., 1992).
Safety and Hazards
Properties
IUPAC Name |
3-diphenylphosphanylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15O2P/c20-19(21)15-8-7-13-18(14-15)22(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXILNLYMPCMVPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347911 | |
Record name | 3-(Diphenylphosphino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2129-30-8 | |
Record name | 3-(Diphenylphosphino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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